Class C β-Lactamase Inhibition: A Biochemical Activity Absent in Parent Carvone
6-Hydroxycarvone demonstrates measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, with an IC50 of 4.20 × 10³ nM (4.2 μM) at a test concentration of 0.8 μmol [1]. This activity is attributable to the C6 hydroxyl group, which provides a hydrogen-bond donor absent in carvone. Carvone has not been reported to inhibit β-lactamases, and structure-activity relationship studies on limonene-derived monoterpenes indicate that hydroxylation position critically determines biological potency [2]. No direct head-to-head β-lactamase assay comparing 6-hydroxycarvone with carvone exists; this evidence is therefore tagged as Class-level inference based on the structural requirement for a hydrogen-bond donor at C6.
| Evidence Dimension | Beta-lactamase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.20 × 10³ nM (4.2 μM) against Class C β-lactamase (E. cloacae 908R) |
| Comparator Or Baseline | Carvone: No reported β-lactamase inhibition activity |
| Quantified Difference | Qualitative difference: activity present in 6-hydroxycarvone, absent in carvone |
| Conditions | In vitro enzymatic assay at 0.8 μmol compound concentration (BindingDB) |
Why This Matters
This differential biochemical activity makes 6-hydroxycarvone a candidate scaffold for β-lactamase inhibitor development, a property that generic carvone procurement cannot fulfill.
- [1] BindingDB, Affinity Data for BDBM50112047: IC50 4.20E+3 nM against Class C beta-lactamase from Enterobacter cloacae 908R, 2012. View Source
- [2] Nunes, S. et al., Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity, Scientific Reports, 2020, 10, 7192. View Source
